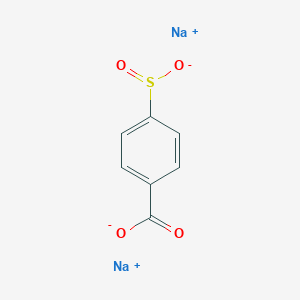

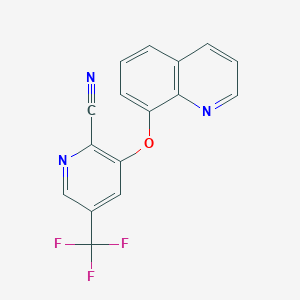

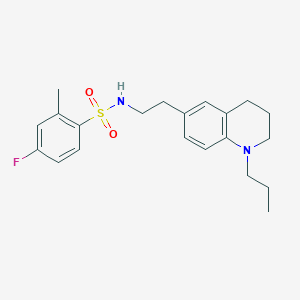

3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, a key structural motif in this compound, generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The process can be carried out under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring attached to a pyridine ring via an oxygen atom. The pyridine ring carries a trifluoromethyl group and a nitrile group.Scientific Research Applications

Antimicrobial Applications

Compounds related to "3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile" have shown potential as antimicrobial agents. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, starting from compounds with structural similarities, has demonstrated significant antibacterial and antifungal activities. These derivatives include various structural modifications that exhibit promising antimicrobial properties, highlighting their potential in addressing resistant microbial strains (Holla et al., 2006).

Cancer Drug Discovery

Quinoline-based compounds, including those related to "3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile," have been extensively studied for their anticancer properties. Quinoline and its derivatives have been identified as potential anticancer agents, targeting various mechanisms such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair pathways. The structural versatility of quinoline allows for the generation of a wide array of derivatives, enhancing their efficacy and selectivity against different cancer targets (Solomon & Lee, 2011).

Chemosensor Development

In the realm of analytical chemistry, derivatives of "3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile" have been employed as chemosensors. A study demonstrated the synthesis of a fluorescent sensor that exhibits high selectivity and sensitivity towards Zn(2+) ions over other cations. The unique binding mode and structural arrangement of the fluorogenic unit in these complexes enable the differentiation of Zn(2+) from Cd(2+), showcasing their utility in environmental monitoring and bioimaging applications (Li et al., 2014).

Organic Synthesis

The molecule and its analogs have also found applications in organic synthesis, serving as precursors or intermediates in the formation of complex heterocyclic structures. These compounds have been utilized in multicomponent reactions, leading to the synthesis of various heterocyclic derivatives with potential biological and industrial applications. For example, tailored 3-trifluoroacetyl-quinolin-2(1H)-ones have been used in Passerini and Ugi-type reactions, illustrating the role of such compounds in facilitating the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids (Madhu et al., 2022).

Future Directions

properties

IUPAC Name |

3-quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F3N3O/c17-16(18,19)11-7-14(12(8-20)22-9-11)23-13-5-1-3-10-4-2-6-21-15(10)13/h1-7,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMSGTXVUVUSSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=C(N=CC(=C3)C(F)(F)F)C#N)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(8-Quinolinyloxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2384525.png)

![3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2384530.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea](/img/structure/B2384535.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2384536.png)

![Imidazo[1,5-b]pyridazine](/img/structure/B2384543.png)